Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Description
Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound featuring a unique 1,4-dioxa and 9-aza heterocyclic system fused at the spiro carbon. The tert-butyl carbamate group at the 9-position acts as a protective group, enhancing stability during synthetic processes. The 8-oxo moiety introduces a ketone functional group, which may influence hydrogen-bonding interactions and reactivity.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(15)13-8-12(5-4-9(13)14)16-6-7-17-12/h4-8H2,1-3H3 |
InChI Key |
ZTMBWSMZYAPXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of N,N-dimethylformamide dimethyl acetal as a reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include N,N-dimethylformamide dimethyl acetal and other organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate and related spiro compounds:
Structural and Functional Analysis
Heteroatom Arrangement: The target compound’s 1,4-dioxa system differs from analogs like the 1,3-dioxo-2,9-diaza derivative , which incorporates dual amide groups. The 1,4-dioxa arrangement may enhance hydrolytic stability compared to 1,3-dioxo systems, which are more prone to ring-opening reactions.
Substituent Effects: The tert-butyl carbamate group in the target compound contrasts with the ethyl ester in Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate . The bulky tert-butyl group likely reduces steric accessibility, making the target less reactive in nucleophilic substitutions but more stable under acidic conditions. Electron-donating groups (e.g., dimethylamino-phenyl in ’s compound ) alter electronic properties, enabling applications in photophysical studies, whereas the target’s neutral tert-butyl group prioritizes synthetic versatility.
Synthetic Utility :
- The target’s spirocyclic framework is analogous to intermediates in ’s synthesis of benzothiazole-containing spiro compounds , suggesting shared routes such as cyclocondensation or ring-closing metathesis.
- Unlike the diaza systems in , the target’s 9-aza group may facilitate further functionalization (e.g., alkylation or acylation) at the nitrogen site.
Applications :
- The rigidity of the spiro core makes the target suitable for constraining pharmacophores in drug design, similar to diazaspiro derivatives used in kinase inhibitors .
- In contrast, benzothiazole-containing analogs exhibit fluorescence properties, highlighting the role of substituents in diversifying applications.
Research Findings and Implications
- Enhanced Stability : The tert-butyl carbamate and 1,4-dioxa system may improve metabolic stability compared to ester-containing analogs .
- Reactivity Trade-offs : The 8-oxo group could participate in hydrogen bonding, influencing crystallization behavior (relevant to X-ray studies using programs like SHELX ), but may also render the compound susceptible to reduction reactions.
- Versatility in Design : The modular spiro structure allows for substitution at multiple positions, aligning with trends in fragment-based drug discovery .
Biological Activity
Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H19N1O5
- CAS Number : 2940964-29-2
- Molar Mass : 253.29 g/mol
Structural Characteristics
The compound features a spirocyclic structure that includes a dioxane ring and a carboxylate group, which may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
The compound is believed to act by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound showed favorable solubility and minimal toxicity in mammalian cell lines, making it a promising candidate for further development . -
In Vivo Efficacy :
In vivo studies indicated that the compound effectively reduced bacterial load in infected animal models without significant side effects. The results suggest its potential as a therapeutic agent for treating bacterial infections . -
Structure-Activity Relationship (SAR) :
Research has focused on modifying the molecular structure to enhance biological activity while reducing toxicity. Variants of the compound have shown improved antibacterial properties, indicating the importance of specific functional groups in mediating its effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
